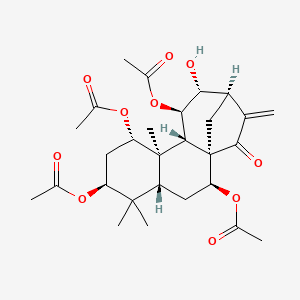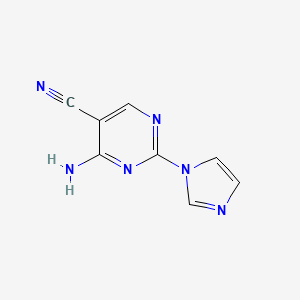
Bulleyanin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bulleyanin is a cytotoxic Annonaceous acetogenin, recognized for its biological activities and potential applications in various fields of chemistry and biology. Its synthesis and molecular analysis are vital for understanding its properties and functionalities.
Synthesis Analysis
The total synthesis of this compound, specifically (+)-(30S)-bullanin, was achieved through a convergent approach. Key to this synthesis was the introduction of core bis-2,2′-tetrahydrofuran stereocenters via a combination of Sharpless asymmetric dihydroxylation and SE2' additions. This method underscores the complexity and precision required in synthesizing such potent molecules (J. Marshall & K. Hinkle, 1998).
科学的研究の応用
Anti-Inflammatory Activity : Bulleyanines A and B, bis-C20-diterpenoid alkaloids isolated from Aconitum bulleyanum, have shown significant inhibitory activity against nitric oxide production in lipopolysaccharide-activated macrophages. This suggests potential anti-inflammatory applications (Duan, Zhao, & Shen, 2019).
Therapeutic Effect on Chronic Pain : Bulleyaconitine A, another compound derived from Aconitum bulleyanum, has been used in China since 1985 for the treatment of various chronic pains including back pain, joint pain, and neuropathic pain. Clinical and experimental studies have shown its efficacy in inhibiting both peripheral and central sensitization underlying chronic pain, with minimal side effects (Xie, Zhu, Pang, Wen, & Liu, 2018).
Antioxidant Activity : A study on Salvia bulleyana, a plant species related to Bulleyanin, found significant antioxidant activity in both aerial and underground parts. The presence of phenolics, including rosmarinic acid and salvianolic acid, indicates potential for therapeutic use in modern medicine (Grzegorczyk-Karolak, Krzemińska, Kiss, Olszewska, & Owczarek, 2020).
Genetic Studies in Medicinal Plants : Research on Salvia species, including S. bulleyana, has revealed insights into their genetic makeup through chloroplast genome sequencing. This has implications for species identification, phylogenetic evolution, and genetic engineering studies in medicinal plants (Liang et al., 2019).
Color Variation in Flowers : A study on Iris bulleyana focused on the color variation between blue and white flowers. Through metabolomics and transcriptomics, key genes involved in the color differentiation were identified, which can aid future breeding programs (Ma et al., 2023).
作用機序
Target of Action
Bulleyanin is a natural diterpenoid found in the herbs of Rabdosia bulleyana . It has been shown to exhibit strong inhibition of mouse ehrlich ascites carcinoma (ECA), mouse sarcoma S-180, and mouse liver ascites . These targets suggest that this compound may have potential anti-cancer properties.
Mode of Action
Its inhibitory effects on certain types of cancer cells suggest that it may interact with cellular processes that regulate cell growth and proliferation
Biochemical Pathways
Given its observed anti-cancer effects, it is likely that this compound interacts with pathways involved in cell cycle regulation, apoptosis, and tumor progression .
Pharmacokinetics
There is limited information available on the pharmacokinetics of this compound. Factors such as absorption, distribution, metabolism, and excretion (ADME) are crucial for understanding a compound’s bioavailability and therapeutic potential. Future studies should aim to investigate these properties for this compound .
Result of Action
This compound has been shown to inhibit the growth of certain types of cancer cells, including mouse ehrlich ascites carcinoma (ECA), mouse sarcoma S-180, and mouse liver ascites . This suggests that this compound may induce cellular changes that inhibit proliferation or promote apoptosis in these cells.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of this compound is currently unknown. Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity
生化学分析
Biochemical Properties
Bulleyanin plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, influencing their activity. For instance, this compound exhibits strong inhibition of mouse ehrlich ascites carcinoma (ECA), mouse sarcoma S-180, and mouse liver ascites . The compound’s interactions with these enzymes and proteins are primarily inhibitory, which contributes to its potential as an anti-cancer agent .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to suppress the viable cell numbers of several human cancer cell lines, including MDA-MB-468, MDA-MB-231, Panc-1, A549, DU145, HCC1937, and MDA-MB-436. The compound influences cell function by promoting reactive oxygen species (ROS) induction in triple-negative breast cancer cells and inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-activated RAW264.7 macrophages. These effects suggest that this compound can modulate cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound’s inhibitory activity against nitric oxide production is significant in LPS-activated macrophages. Additionally, the compound’s ability to induce ROS in cancer cells highlights its potential to alter gene expression and disrupt cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions (2-8°C, protected from air and light) and can be refrigerated or frozen for extended periods . Long-term exposure to this compound in vitro and in vivo has demonstrated sustained inhibitory effects on tumor growth and cellular proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant anti-tumor activity without causing adverse effects. At higher doses, this compound may induce toxic effects, highlighting the importance of determining the optimal therapeutic dosage. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain concentration.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism includes its conversion into different derivatives, which may exhibit distinct biological activities . These metabolic transformations can affect the levels of metabolites and influence metabolic flux within cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular compartments . This compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall bioavailability and efficacy .
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound exerts its effects precisely where needed, enhancing its therapeutic potential .
特性
IUPAC Name |
[(1R,2S,4R,6S,8S,9R,10S,11R,12R,13R)-6,8,11-triacetyloxy-12-hydroxy-5,5,9-trimethyl-14-methylidene-15-oxo-2-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O10/c1-12-17-11-28(25(12)34)21(37-15(4)31)9-18-26(6,7)19(35-13(2)29)10-20(36-14(3)30)27(18,8)24(28)23(22(17)33)38-16(5)32/h17-24,33H,1,9-11H2,2-8H3/t17-,18-,19+,20+,21+,22-,23+,24+,27+,28+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAGZLPOLNCLEQ-LZHSZMFSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC2C(C(CC(C2(C3C14CC(C(C3OC(=O)C)O)C(=C)C4=O)C)OC(=O)C)OC(=O)C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1C[C@H]2[C@@]([C@H](C[C@@H](C2(C)C)OC(=O)C)OC(=O)C)([C@H]3[C@]14C[C@@H]([C@H]([C@@H]3OC(=O)C)O)C(=C)C4=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 1-(2-aminopyrimidin-4-yl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/no-structure.png)
